molecular formula C10H11NO2 B8643929 4-Formyl-3,5-dimethylbenzamide

4-Formyl-3,5-dimethylbenzamide

Cat. No. B8643929
M. Wt: 177.20 g/mol
InChI Key: PMMXYPAWVWOXKE-UHFFFAOYSA-N
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Description

4-Formyl-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Formyl-3,5-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Formyl-3,5-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Formyl-3,5-dimethylbenzamide

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

4-formyl-3,5-dimethylbenzamide

InChI

InChI=1S/C10H11NO2/c1-6-3-8(10(11)13)4-7(2)9(6)5-12/h3-5H,1-2H3,(H2,11,13)

InChI Key

PMMXYPAWVWOXKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C=O)C)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Cc1cc(C(N)=O)cc(C)c1OS(=O)(=O)C(F)(F)F
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Synthesis routes and methods II

Procedure details

Into a solution of trifluoro-methanesulfonic acid 4-carbamoyl-2,6-dimethyl-phenyl ester (1.49 g, 5 mmol), Pd(OAc)2 (0.037 g, 0.15 mmol), DPPP (0.062 g, 0.15 mmol) and TEA (1.74 mL, 12.5 mmol) in DMF (25 mL) was bubbled CO (gas) for 10 min, then triethylsilane (1.6 mL, 10 mmol) was added. The resulting mixture was stirred at 75° C. under a CO gas balloon for 6.5 hr. After cooling to room teperature, the reaction was quenched by addition of water, then extracted with EtOAc. The EtOAc extracts were washed with water, brine and then dried over MgSO4. After filtration and evaporation, the residue was purified by column chromatograpghy (eluent, EtOAc-hexanes˜1:1) to yield 4-formyl-3,5-dimethyl-benzamide (11c) as a yellowish solid.
Name
trifluoro-methanesulfonic acid 4-carbamoyl-2,6-dimethyl-phenyl ester
Quantity
1.49 g
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reactant
Reaction Step One
Name
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0.062 g
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reactant
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[Compound]
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TEA
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1.74 mL
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25 mL
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0.037 g
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catalyst
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1.6 mL
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reactant
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